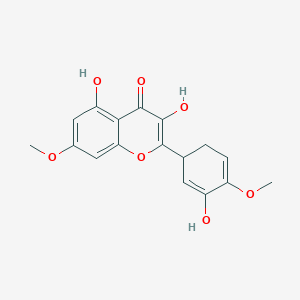
3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C17H16O7 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxy-4H-chromen-4-one, commonly referred to as Eupatorin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of Eupatorin, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Eupatorin has the following chemical characteristics:
- Molecular Formula : C18H16O7
- Molecular Weight : 344.31 g/mol
- LogP : 7.6 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 8
- Rotatable Bond Count : 0
These properties suggest that Eupatorin is a stable compound with significant hydrophobic characteristics, which may influence its absorption and distribution in biological systems .
Antioxidant Activity
Eupatorin exhibits strong antioxidant properties, which are crucial for combating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .
Anti-inflammatory Effects
Several studies have demonstrated Eupatorin's anti-inflammatory potential. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This effect is believed to be mediated through the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Anticancer Properties
Eupatorin has been investigated for its anticancer effects across different cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells by activating caspase pathways and altering mitochondrial membrane permeability. In vitro studies have shown that Eupatorin can inhibit cell proliferation in breast and colon cancer cells, making it a potential candidate for cancer therapy .
Neuroprotective Effects
Emerging research suggests that Eupatorin may possess neuroprotective properties. It has been reported to enhance cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may contribute to its neuroprotective effects, although further studies are needed to elucidate the underlying mechanisms .
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of Eupatorin using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it was found that Eupatorin exhibited a significant reduction in DPPH radical concentration compared to control groups. The IC50 value was determined to be 25 µg/mL, indicating potent antioxidant activity.
Study 2: Anti-inflammatory Mechanisms
A recent study evaluated the anti-inflammatory effects of Eupatorin on lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with Eupatorin significantly reduced the secretion of pro-inflammatory cytokines and inhibited NF-kB activation, suggesting its potential as an anti-inflammatory agent.
Study 3: Anticancer Efficacy
In vitro experiments conducted on human breast cancer cell lines revealed that Eupatorin induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with 50 µM of Eupatorin for 24 hours.
Eigenschaften
IUPAC Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxycyclohexa-2,4-dien-1-yl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h4-8,18-19,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZRJFXNIACEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(C=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














